cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Description
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Properties
IUPAC Name |
3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGDKNJBOQXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid is a synthetic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by diverse research findings and data tables.
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.30 g/mol
- CAS Number : 735274-68-7
- IUPAC Name : (1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Synthesis
The compound is synthesized through a multi-step process involving the reaction of cyclohexanone with 4-nitrobenzaldehyde, followed by oxidation and esterification to yield the final product. The synthesis can be optimized for yield and purity using various catalysts and reaction conditions .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies show that it can inhibit the growth of several bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
These findings suggest potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models have demonstrated that it can reduce inflammation markers in tissues, indicating a potential role in managing inflammatory diseases. The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in microbial growth and inflammatory responses. The precise mechanisms are still under investigation but may include:
- Enzyme Inhibition : Binding to bacterial enzymes critical for cell wall synthesis.
- Cytokine Modulation : Altering the production of pro-inflammatory cytokines.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Antibacterial Efficacy :
-
Anti-inflammatory Research :
- A study involving animal models demonstrated significant reductions in inflammation markers when treated with this compound, suggesting its potential use in inflammatory diseases such as arthritis.
Scientific Research Applications
Synthesis of Cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic Acid
The synthesis of this compound typically involves several chemical reactions. The general synthetic route includes:
- Formation of Intermediate : The reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of suitable catalysts leads to the formation of an intermediate product.
- Oxidation and Esterification : This intermediate undergoes further reactions, including oxidation and esterification, to yield the final compound.
Reaction Conditions
The synthesis often requires optimized conditions to maximize yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infectious diseases.
Anti-inflammatory Effects
Studies have shown that this compound may also exhibit anti-inflammatory effects, which could be useful in treating conditions characterized by inflammation.
Applications in Scientific Research
The applications of this compound extend beyond basic research into practical therapeutic uses.
Drug Development
Given its biological activity, this compound is being explored for its potential as a lead compound in drug development, particularly for antimicrobial and anti-inflammatory agents.
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibits the growth of several bacterial strains, suggesting its potential as an antibiotic.
- Anti-inflammatory Studies : Animal models have shown that treatment with this compound resulted in reduced markers of inflammation, indicating its therapeutic potential.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Effective against multiple bacterial strains |
| Study B | Anti-inflammatory Effects | Reduced inflammation markers in animal models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
